molecular formula C10H10N2O B12855877 5-Amino-4-methylquinolin-2(1H)-one

5-Amino-4-methylquinolin-2(1H)-one

Cat. No.: B12855877
M. Wt: 174.20 g/mol
InChI Key: XFXYPUUMJJIELC-UHFFFAOYSA-N
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Description

5-Amino-4-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of an amino group and a methyl group on the quinoline ring enhances the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or sulfonated quinoline derivatives.

Scientific Research Applications

5-Amino-4-methylquinolin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, its ability to intercalate with DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 5-Amino-4-methylquinolin-2(1H)-one, known for its antimalarial properties.

    2-Aminoquinoline: Similar structure but lacks the methyl group, used in the synthesis of various pharmaceuticals.

    4-Methylquinoline: Similar structure but lacks the amino group, used as an intermediate in organic synthesis.

Uniqueness

This compound is unique due to the presence of both an amino group and a methyl group on the quinoline ring. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-amino-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-5-9(13)12-8-4-2-3-7(11)10(6)8/h2-5H,11H2,1H3,(H,12,13)

InChI Key

XFXYPUUMJJIELC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=CC=CC(=C12)N

Origin of Product

United States

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